molecular formula C22H18N4O4S B10952351 Methyl 2-{[(6-methoxynaphthalen-2-yl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-{[(6-methoxynaphthalen-2-yl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10952351
M. Wt: 434.5 g/mol
InChI Key: KJTQIYXALXQYPF-UHFFFAOYSA-N
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Description

METHYL 2-{[(6-METHOXY-2-NAPHTHYL)OXY]METHYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of METHYL 2-{[(6-METHOXY-2-NAPHTHYL)OXY]METHYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the naphthyl ether: This involves the reaction of 6-methoxy-2-naphthol with an appropriate alkylating agent to form the naphthyl ether.

    Construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused heterocyclic system.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

METHYL 2-{[(6-METHOXY-2-NAPHTHYL)OXY]METHYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-{[(6-METHOXY-2-NAPHTHYL)OXY]METHYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 2-{[(6-METHOXY-2-NAPHTHYL)OXY]METHYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

METHYL 2-{[(6-METHOXY-2-NAPHTHYL)OXY]METHYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE can be compared with similar compounds such as:

    2-(6-Methoxy-2-naphthyl)propionamide derivatives: These compounds share the naphthyl ether moiety and have similar biological activities.

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the fused heterocyclic core and are studied for their potential therapeutic applications.

The uniqueness of METHYL 2-{[(6-METHOXY-2-NAPHTHYL)OXY]METHYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE lies in its combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 4-[(6-methoxynaphthalen-2-yl)oxymethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C22H18N4O4S/c1-12-18-20-24-17(25-26(20)11-23-21(18)31-19(12)22(27)29-3)10-30-16-7-5-13-8-15(28-2)6-4-14(13)9-16/h4-9,11H,10H2,1-3H3

InChI Key

KJTQIYXALXQYPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)OC)C(=O)OC

Origin of Product

United States

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